4-Bromo-N,N-bis(trimethylsilyl)aniline
Overview
Description
4-Bromo-N,N-bis(trimethylsilyl)aniline is an N-protected aryl reagent . It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane) .
Synthesis Analysis
The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline involves the N-metallation of bromoanilines with ethylmagnesium bromide followed by a reaction with trimethylchlorosilane . This process provides N-mono and N-bis(trimethylsilyl)bromoanilines depending on the structure of the substrate .Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-bis(trimethylsilyl)aniline is C12H22BrNSi2 . It has a molecular weight of 316.38 . The SMILES string representation is CSi©N(c1ccc(Br)cc1)Si©C .Physical And Chemical Properties Analysis
4-Bromo-N,N-bis(trimethylsilyl)aniline is a liquid at room temperature . It has a boiling point of 156-158°C at 23 mmHg and a density of 1.121 g/mL at 25°C . The compound has a flash point of >230 °F .Scientific Research Applications
Chemical Reactions and Compound Formation
4-Bromo-N,N-bis(trimethylsilyl)aniline is involved in various chemical reactions leading to the formation of unique compounds. For instance, the reaction of sodium bis(trimethylsilyl)amide with bromobenzene results in a mixture of N,N-bis-(trimethylsilyl)aniline and its rearrangement product, N,2-bis(trimethylsilyl)aniline, through a 1,3-migration of the trimethylsilyl group (Lis et al., 2013). Similarly, the reaction of alkali metal bis(trimethylsilyl)amides with halobenzenes, including bromobenzenes, yields a mixture of these aniline derivatives (Lis et al., 2015).
Use in Organometallic Chemistry
In organometallic chemistry, 4-bromo-N,N-bis(trimethylsilyl)aniline is utilized in the assembly of oligonuclear ferrocene aggregates. These aggregates, held together by covalent boron-nitrogen bonds, have been characterized by X-ray crystallography (Ma et al., 2002).
Synthesis of Aniline Derivatives
The synthesis of various aniline derivatives is facilitated by 4-bromo-N,N-bis(trimethylsilyl)aniline. For example, N-metallation of bromoanilines followed by reaction with trimethylchlorosilane can produce N-mono and N-bis(trimethylsilyl)bromoanilines (Storozhenko et al., 2008).
Catalysis and Chemical Synthesis
4-Bromo-N,N-bis(trimethylsilyl)aniline plays a role in catalytic processes and chemical syntheses. For instance, nickel salts catalyze the C-N cross-coupling reaction between (hetero)aryl bromides and lithium bis(trimethylsilyl)amide without the need for any additive ligand, useful in academic laboratory settings (Martinez et al., 2018).
Polymer Chemistry
In polymer chemistry, the compound is used in the synthesis of polyphosphazenes. For example, poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) is prepared by reacting poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline (Chang et al., 1992).
Peterson Olefinations
4-Bromo-N,N-bis(trimethylsilyl)aniline is also employed in Peterson olefinations. The synthesis of α,α-bis(trimethylsilyl)toluenes and tris(trimethylsilyl)methane for stereoselective Peterson olefinations has been achieved with a wide substrate scope, where N,N-bis(trimethylsilyl)aniline is identified as a byproduct (Das et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-bis(trimethylsilyl)aniline | |
CAS RN |
5089-33-8 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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